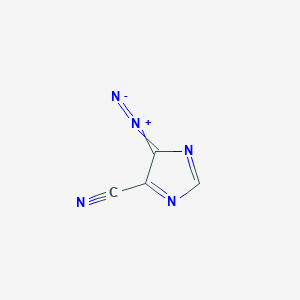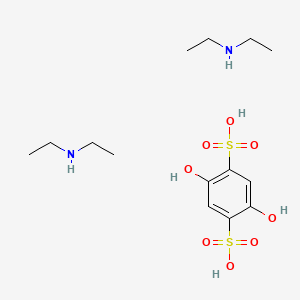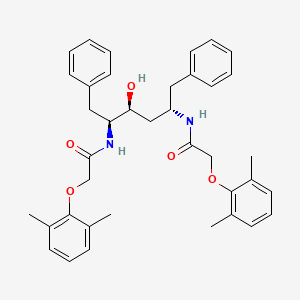
Lopinavir diamide
概要
説明
Lopinavir is an HIV-1 protease inhibitor used in combination with ritonavir to treat human immunodeficiency virus (HIV) infection . It is chemically derived from ritonavir and belongs to the amphetamines and in a dicarboxylic acid diamide class . It is marketed and administered exclusively in combination with ritonavir due to lopinavir’s poor oral bioavailability and extensive biotransformation .
Synthesis Analysis
During the manufacturing process of lopinavir, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described in the study .Molecular Structure Analysis
The molecular formula of Lopinavir is C37H48N4O5 . It has an average mass of 628.801 Da and a monoisotopic mass of 628.362488 Da .Chemical Reactions Analysis
The synthetic scheme of lopinavir diamide impurity involves the use of ammonium formate, palladium on charcoal, methanol, and (2,6-dimethylphenoxy)acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Lopinavir were evaluated using powder X-ray diffraction (PXRD), Fourier transform-infrared (FT-IR), and differential scanning calorimetry (DSC) . The flowability of the powder was measured using its density and angle of repose .作用機序
Target of Action
Lopinavir diamide, also known as TS-97, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral therapy . Additionally, it has been suggested that lopinavir may also inhibit the action of the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 .
Mode of Action
Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold itself cannot be cleaved, thus preventing the activity of the hiv-1 protease . This results in the production of immature, non-infectious viral particles . In the case of SARS-CoV-2, it is suggested that lopinavir may inhibit the action of 3CLpro, disrupting the process of viral replication and release from host cells .
Biochemical Pathways
The primary biochemical pathway affected by lopinavir is the HIV-1 protease pathway . By inhibiting the HIV-1 protease enzyme, lopinavir prevents the cleavage of the Gag-Pol polyprotein, which is necessary for the maturation of the virus . This results in the production of immature, non-infectious viral particles .
Pharmacokinetics
Lopinavir is administered in combination with ritonavir due to its poor oral bioavailability and extensive biotransformation . Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration “boosts” lopinavir exposure and improves antiviral activity . The pharmacokinetics of lopinavir show a moderate duration of action, necessitating once or twice daily dosing .
Result of Action
The primary result of lopinavir’s action is the inhibition of HIV-1 replication . By preventing the activity of the HIV-1 protease enzyme, lopinavir disrupts the viral lifecycle, leading to the production of immature, non-infectious viral particles . This helps to control the spread of the virus within the body, slowing the progression of the disease.
Action Environment
The action of lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug interactions . Lopinavir, like other protease inhibitors, has a propensity for participating in drug interactions, so caution is advised when administering lopinavir to patients maintained on other medications . Furthermore, the patient’s overall health status, including liver function, can impact the metabolism and effectiveness of lopinavir .
実験室実験の利点と制限
One of the major advantages of lopinavir diamide is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including HIV, Ebola, and Zika virus. Another advantage is its favorable pharmacokinetic profile, which makes it a promising candidate for further development.
One of the limitations of this compound is its relatively low potency compared to other antiviral drugs. This may limit its effectiveness in certain situations. Another limitation is the lack of clinical data on its safety and efficacy in humans.
将来の方向性
There are several future directions for the development of lopinavir diamide. One direction is the optimization of its potency and selectivity. This may involve the synthesis of analogs and the optimization of the reaction conditions.
Another direction is the evaluation of its safety and efficacy in humans. Clinical trials are needed to determine the optimal dosage and the potential side effects of the drug.
Finally, this compound may have potential applications in the treatment of other viral infections, such as influenza and coronaviruses. Further research is needed to evaluate its potential in these areas.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its broad-spectrum antiviral activity, favorable pharmacokinetic profile, and anti-inflammatory and immunomodulatory effects make it a promising candidate for further development. Future research should focus on optimizing its potency and selectivity, evaluating its safety and efficacy in humans, and exploring its potential applications in the treatment of other viral infections.
科学的研究の応用
Lopinavir diamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-HIV activity in vitro and in vivo. It has also been studied for its potential use in the treatment of other viral infections such as Ebola and Zika virus.
生化学分析
Biochemical Properties
Lopinavir Diamide plays a significant role in biochemical reactions, particularly in the inhibition of HIV protease, an enzyme required for the production of proteins needed for viral assembly . It interacts with various enzymes and proteins, including HIV-1 protease, to exert its antiviral effects .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV-1 protease, thereby preventing the virus from replicating and spreading . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the HIV-1 protease, inhibiting its activity and preventing the virus from producing the proteins it needs to assemble and spread .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of HIV-1 protease . It interacts with this enzyme, affecting metabolic flux and metabolite levels within the cell .
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O5/c1-26-13-11-14-27(2)37(26)44-24-35(42)39-32(21-30-17-7-5-8-18-30)23-34(41)33(22-31-19-9-6-10-20-31)40-36(43)25-45-38-28(3)15-12-16-29(38)4/h5-20,32-34,41H,21-25H2,1-4H3,(H,39,42)(H,40,43)/t32-,33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGYWFIAIGBFSD-AFEGWXKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667904-94-1 | |
| Record name | Lopinavir impurity, lopinavir diamide- [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667904941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TS-97 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6214X5CP9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



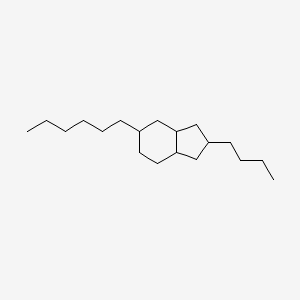
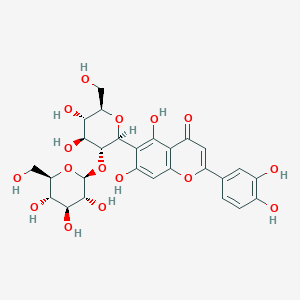
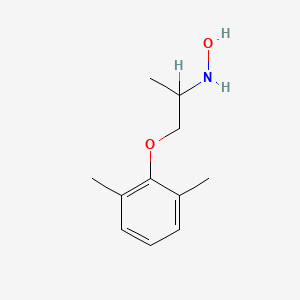
![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)
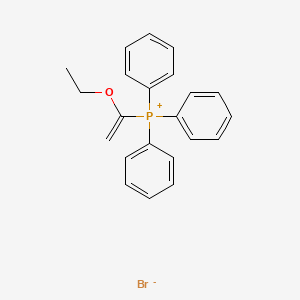
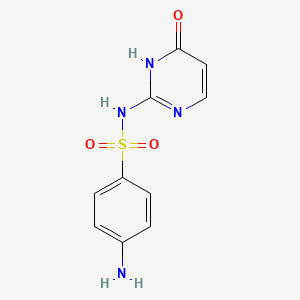
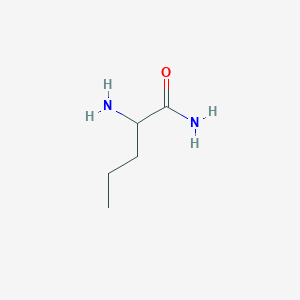
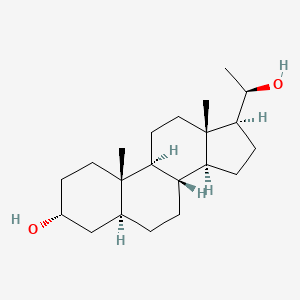
![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)

